molecular formula C18H15NO3S2 B2976888 Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate CAS No. 2415586-55-7

Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate

Cat. No. B2976888
CAS RN: 2415586-55-7
M. Wt: 357.44
InChI Key: VNGPYMMGQXLPFD-UHFFFAOYSA-N
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Description

Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate, also known as MBMB, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBMB is a conjugated molecule that possesses a unique chemical structure, which allows it to exhibit specific properties that make it suitable for use in different scientific research applications.

Mechanism of Action

The mechanism of action of Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate is not fully understood, but it is believed to involve the interaction of the molecule with specific receptors or enzymes in the body. This compound has been shown to exhibit specific binding affinity towards certain proteins, which may be responsible for its observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate in lab experiments is its unique chemical structure, which allows it to exhibit specific properties that are not found in other molecules. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for use in various research applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate. One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the study of the biological effects of this compound and its potential use in the treatment of various diseases. Finally, the use of this compound in the development of new materials for use in organic electronics and optoelectronics is another potential area of research.

Synthesis Methods

The synthesis of Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the preparation of the bithiophene core, followed by the introduction of the carbamate group and the esterification of the benzoic acid. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate has been extensively studied for its potential applications in various scientific research fields, such as organic electronics, optoelectronics, and photovoltaics. This compound possesses unique optical and electronic properties, such as high charge mobility, high electron affinity, and low bandgap energy, which make it an excellent candidate for use in these fields. This compound has also been studied for its potential use as a fluorescent probe for bioimaging applications.

properties

IUPAC Name

methyl 4-[(4-thiophen-3-ylthiophen-2-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-9-16-8-15(11-24-16)14-6-7-23-10-14/h2-8,10-11H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGPYMMGQXLPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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